2-Chloro-5-fluorobenzothiazole

Vue d'ensemble

Description

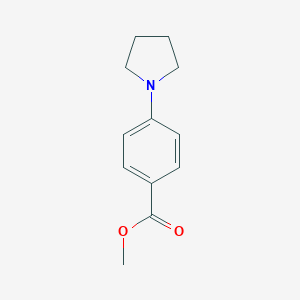

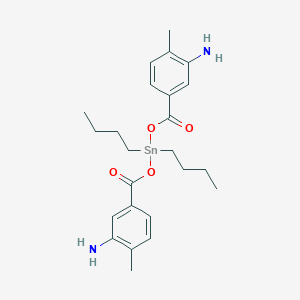

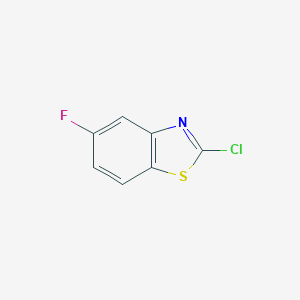

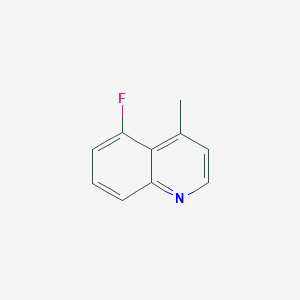

2-Chloro-5-fluorobenzothiazole is a chemical compound with the molecular formula C7H3ClFNS. Its molecular weight is 187.62 g/mol . It is also known by other names such as 2-Chloro-5-fluorobenzo[d]thiazole and 2-chloro-5-fluoro-1,3-benzothiazole .

Synthesis Analysis

Modern approaches to the synthesis of benzothiazole derivatives involve both conventional multistep processes and one-pot, atom economy procedures . The synthesis of 2-arylbenzothiazoles using 2-aminothiophenol and diversely substituted aldehydes is one of the best approaches . The reaction proceeds successively via the in situ steps and includes quaternization of 2-aminobenzothiazole with bromomethyl aryl ketone, HBr evolution, and formation of the imine with subsequent intramolecular cyclization .Molecular Structure Analysis

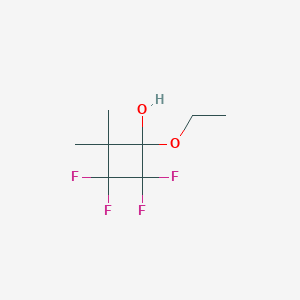

The molecular structure of 2-Chloro-5-fluorobenzothiazole consists of a benzene ring fused with a thiazole ring, which contains nitrogen and sulfur atoms. The benzene ring is substituted with chlorine and fluorine atoms at the 2nd and 5th positions, respectively .Chemical Reactions Analysis

Benzothiazoles, including 2-Chloro-5-fluorobenzothiazole, are highly reactive building blocks for organic and organoelement synthesis . They can be used in the design of a wide variety of aromatic azoles . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for this purpose .Physical And Chemical Properties Analysis

2-Chloro-5-fluorobenzothiazole has several computed properties. It has a molecular weight of 187.62 g/mol, an XLogP3-AA of 3.4, and a topological polar surface area of 41.1 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 186.9658761 g/mol .Applications De Recherche Scientifique

Benzothiazoles in Pharmaceutical Research

Benzothiazoles are known for their potent pharmacological activities and serve as a unique moiety for experimental drug design. They are essential compounds in pharmaceutical chemistry due to their significant therapeutic effects .

Benzothiazoles in Cancer Research

These compounds are building blocks for developing derivatives with high therapeutic activity, particularly in cancer research. Benzothiazole derivatives have been patented for a range of therapeutic applications, emphasizing cancer treatment .

Benzothiazoles in Agrochemicals

In the past two decades, benzothiazoles have been applied in discovering new agrochemicals. They exhibit antibacterial, fungicidal, antiviral, herbicidal, and insecticidal activities .

Benzothiazoles as Imaging Reagents

Due to their fluorescence properties, benzothiazoles are used as imaging reagents. They play a crucial role in medical diagnostics and research by serving as markers or probes .

Benzothiazoles in Material Science

These compounds are utilized in the synthesis of fluorescence materials and electroluminescent devices. Their unique properties make them suitable for various applications in material science .

Benzothiazoles as Enzyme Inhibitors

Benzothiazoles act as enzyme inhibitors and have been used extensively in biochemical research to study enzyme mechanisms and develop new medications .

Propriétés

IUPAC Name |

2-chloro-5-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMBREJYLPBYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459763 | |

| Record name | 2-Chloro-5-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluorobenzothiazole | |

CAS RN |

154327-27-2 | |

| Record name | 2-Chloro-5-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B142462.png)